N-(4-methoxybenzyl)-2,2-diphenylacetamide
CAS No.: 5946-20-3
Cat. No.: VC10400038
Molecular Formula: C22H21NO2
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5946-20-3 |
---|---|
Molecular Formula | C22H21NO2 |
Molecular Weight | 331.4 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C22H21NO2/c1-25-20-14-12-17(13-15-20)16-23-22(24)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,23,24) |
Standard InChI Key | SJDQDPPMVSPTIZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide, reflects its three primary components:
-
A diphenylacetyl group () providing steric bulk and aromatic interactions.
-
A 4-methoxybenzyl group () introducing electron-donating methoxy substituents.
-
An amide linkage () enabling hydrogen bonding and structural rigidity .
The SMILES notation (COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
) and InChIKey (SJDQDPPMVSPTIZ-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity.
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | 1.13 g/cm³ | |
Boiling Point | 557.8°C at 760 mmHg | |
Refractive Index | 1.594 | |
Flash Point | 291.2°C | |
Vapor Pressure | 1.77 × 10⁻¹² mmHg at 25°C |
The high boiling point and low vapor pressure suggest stability under standard conditions, while the refractive index aligns with aromatic-rich structures .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves coupling 2,2-diphenylacetic acid with 4-methoxybenzylamine using activating agents like carbodiimides (e.g., DCC or EDC) or phosphonium salts (e.g., BOP). A representative protocol includes:
-
Dissolving 2,2-diphenylacetic acid (1.0 equiv) and 4-methoxybenzylamine (1.1 equiv) in anhydrous dichloromethane.
-
Adding N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and HBTU (1.05 equiv) at 0°C.
-
Stirring at room temperature for 12–24 hours, followed by aqueous workup and chromatographic purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 7.25–7.15 (m, 10H, diphenyl), 6.85 (d, J = 8.4 Hz, 2H, methoxyphenyl), 4.35 (s, 2H, -CH₂-NH-), and 3.79 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): Peaks at δ 170.2 (C=O), 159.1 (C-OCH₃), 140.5–126.8 (aromatic carbons), and 55.2 (OCH₃) .
Infrared (IR) Spectroscopy
Prominent absorptions include:
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